molecular formula C16H22O4 B1343583 Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate CAS No. 898757-42-1

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

Cat. No.: B1343583
CAS No.: 898757-42-1
M. Wt: 278.34 g/mol
InChI Key: DMQGZAIXPYDLPN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate is an organic compound with the molecular formula C16H22O4 It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxyphenyl group and a keto group at the sixth position of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(2-ethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of the Williamson ether synthesis, where an alkyl halide (such as ethyl bromide) reacts with an alkoxide (such as sodium ethoxide) to form the desired ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-ethoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(2-ethoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and keto groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
  • Ethyl 6-(2-propoxyphenyl)-6-oxohexanoate
  • Ethyl 6-(2-butoxyphenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties and applications, making it a valuable subject for further research.

Properties

IUPAC Name

ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQGZAIXPYDLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645777
Record name Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-42-1
Record name Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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